2,4,6-Tribromo-3-hydroxybenzoic acid
Description
2,4,6-Tribromo-3-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid that has carved a niche for itself in various scientific disciplines. Its structure, characterized by a benzene (B151609) ring adorned with three bromine atoms, a hydroxyl group, and a carboxylic acid functional group, provides a rich tapestry of chemical properties that researchers are actively harnessing.
As a member of the halogenated organic compounds, this compound is part of a broad class of substances that have had a profound impact on both industrial and academic chemistry. ontosight.ai Halogenation, the process of introducing halogen atoms into a molecule, can dramatically alter the physical and chemical properties of the parent compound. In the case of this compound, the presence of three bulky and electronegative bromine atoms significantly influences its reactivity, acidity, and potential for intermolecular interactions. These characteristics are central to its utility in contemporary research and position it as a valuable tool for probing chemical phenomena and constructing novel molecular architectures. The environmental and toxicological aspects of halogenated compounds are also a significant area of study, with research exploring the biodegradation of similar halogenated benzoic acids. nih.gov
While specific historical records detailing the first synthesis and characterization of this compound are not prominently featured in readily available literature, the broader history of halogenated aromatic compounds dates back to the 19th century. The synthesis of related compounds, such as 2,4,6-tribromobenzoic acid, has been documented in scientific literature from that era. orgsyn.org Early investigations into the bromination of hydroxybenzoic acids laid the foundational chemical principles for the synthesis of polysubstituted aromatic compounds. fishersci.canih.govacs.org The initial applications of such compounds were often in the realm of synthetic organic chemistry, where they served as intermediates in the preparation of dyes, pharmaceuticals, and other complex organic molecules. The development of synthetic methodologies for compounds like 2,4,6-tribromobenzoic acid, which shares a similar substitution pattern, provides a historical backdrop for the eventual synthesis and study of this compound. orgsyn.org
The scientific intrigue surrounding this compound stems from its diverse applications across multiple disciplines. In the field of medicinal chemistry, it has been investigated as a key reagent in diagnostic assays. medchemexpress.com Its utility in materials science is also noteworthy, with studies exploring its role in the development of advanced materials with tailored properties. sigmaaldrich.com Furthermore, its capacity to serve as a versatile building block in organic synthesis continues to be exploited in the creation of novel compounds with potential biological or material applications. sigmaaldrich.comsigmaaldrich.com The multidisciplinary significance of this compound underscores its importance as a subject of ongoing scientific inquiry.
Chemical and Physical Properties
The distinct arrangement of atoms in this compound gives rise to a specific set of physical and chemical properties that are crucial for its handling, reactivity, and application.
| Property | Value |
| Molecular Formula | C₇H₃Br₃O₃ |
| IUPAC Name | This compound |
| Molar Mass | 374.81 g/mol |
| Appearance | White to cream or pale yellow powder or crystals |
| Melting Point | 144-151 °C |
| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol (B145695) and acetone |
| CAS Number | 14348-40-4 |
This data is compiled from multiple sources. ontosight.ainih.gov
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic bromination of 3-hydroxybenzoic acid. ontosight.ai This reaction typically involves treating 3-hydroxybenzoic acid with a brominating agent, such as bromine gas or N-bromosuccinimide, in the presence of a suitable solvent. The hydroxyl and carboxylic acid groups on the benzene ring direct the incoming bromine atoms to the ortho and para positions, leading to the formation of the tribrominated product. The reaction conditions, including temperature, solvent, and the choice of brominating agent, can be optimized to achieve a high yield of the desired product.
Applications in Contemporary Research
The unique structural attributes of this compound have made it a valuable tool in various areas of scientific research.
In the realm of medicinal chemistry, this compound has found a significant application as a chemical colorimetric agent. medchemexpress.com It is utilized in enzymatic assays for the determination of high-density lipoprotein (HDL) cholesterol. medchemexpress.com In these assays, it reacts with oxidants like hydrogen peroxide in the presence of other reagents to produce a quinoneimine dye with high absorbance, which enhances the sensitivity of the measurement. medchemexpress.com This application highlights the compound's utility in the development of diagnostic tools for clinical biochemistry. medchemexpress.com
The field of materials science has also benefited from the properties of this compound. It can be employed as a bromine-containing coupling agent to modify the surface of nanoparticles, such as silica. medchemexpress.com This modification can introduce organic flame-retardant groups onto the nanoparticles, thereby improving the thermal stability and flame-retardant properties of nanocomposites. medchemexpress.com This demonstrates its potential in the creation of advanced materials with enhanced safety features.
Beyond its direct applications, this compound serves as a versatile precursor in the synthesis of other complex organic molecules. ontosight.ai For instance, it has been used in a one-pot, bottom-up synthesis technique for a 2D graphene derivative. sigmaaldrich.comsigmaaldrich.com The resulting material demonstrated applications in biomolecular recognition and nanozyme activities, showcasing the compound's role as a foundational building block in the construction of novel functional materials. sigmaaldrich.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromo-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHVMTTYXWHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162437 | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-40-4 | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2,4,6 Tribromo 3 Hydroxybenzoic Acid
Established Synthetic Pathways
Traditional synthetic routes to 2,4,6-Tribromo-3-hydroxybenzoic acid have been reported through several distinct chemical strategies. These methods, while established, often involve multi-step processes and specific precursor molecules.
Deamination of 2,4,6-Tribromo-3-aminobenzoic Acid under Acidic Conditions
One reported pathway to this compound involves the deamination of 2,4,6-tribromo-3-aminobenzoic acid under acidic conditions. This transformation typically involves the conversion of the amino group into a diazonium salt, which is subsequently displaced by a hydroxyl group. The general scheme for such a reaction involves the treatment of the amino-substituted benzoic acid with a nitrite source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then hydrolyzed, often by heating the acidic solution, to yield the desired hydroxylated product. While this method is a known transformation for aromatic amines, specific reaction conditions and yields for the synthesis of this compound are not extensively detailed in readily available literature.
Hydrolysis of 2,4,6-Tribromobenzonitrile Derivatives
The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of this compound, this would involve the hydrolysis of a 2,4,6-tribromo-3-hydroxybenzonitrile precursor. This reaction can be carried out under either acidic or basic conditions. In a typical basic hydrolysis, the nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt and yield the carboxylic acid. The stability of the tribrominated and hydroxylated aromatic ring under these conditions is a critical factor for the success of this synthetic route.
Oxidation of Tribromotoluene Precursors
The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common method for the synthesis of benzoic acid derivatives. In the context of this compound, this would necessitate the oxidation of a corresponding 2,4,6-tribromo-3-hydroxytoluene precursor. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are typically employed for this transformation. The reaction is generally performed under heating in an aqueous or mixed solvent system. The challenge in this approach lies in the potential for over-oxidation or side reactions, given the presence of multiple activating and deactivating groups on the aromatic ring.
Direct Bromination of 3-Hydroxybenzoic Acid Analogues
The direct bromination of 3-hydroxybenzoic acid presents a more direct route to this compound. This electrophilic aromatic substitution reaction takes advantage of the activating and directing effects of the hydroxyl and carboxyl groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In the case of 3-hydroxybenzoic acid, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated towards electrophilic substitution.
A reported method for this synthesis involves the use of bromine (Br₂) in acetic acid as the solvent. The reaction proceeds via the electrophilic attack of bromine on the activated positions of the benzene (B151609) ring. The presence of the hydroxyl group facilitates the tribromination at the 2, 4, and 6 positions.
| Reactant | Reagent | Solvent | Product |
| 3-Hydroxybenzoic Acid | Bromine (Br₂) | Acetic Acid | This compound |
Detailed studies on the kinetics of the electrophilic bromination of other hydroxybenzoic acids, such as 2-hydroxybenzoic acid and 4-hydroxybenzoic acid, have been conducted in acetic acid solutions, indicating that the reaction rates are influenced by the position of the hydroxyl group. morressier.com For 3-hydroxybenzoic acid, the synergistic directing effects of the hydroxyl group lead to the specific tribrominated product.
Novel and Green Synthesis Approaches
While traditional methods provide pathways to this compound, there is a continuous drive towards developing more efficient, environmentally friendly, and atom-economical synthetic strategies.
One-Pot Bottom-Up Synthesis Techniques
Recent research has highlighted the use of this compound as a precursor in the one-pot, bottom-up synthesis of two-dimensional (2D) graphene derivatives. researchgate.netrsc.org In a study by Pandit and De (2021), this compound was utilized as a starting material in a self-coupling pathway to create water-soluble 2D-nanosheets. researchgate.netrsc.org The synthesis involved a covalent coupling reaction in the presence of n-butyllithium (n-BuLi) and ferrous chloride (FeCl₂) as a catalyst, with the reaction proceeding from -78°C to room temperature. researchgate.net
It is important to note that in this context, this compound is the building block for a more complex material rather than the product of a one-pot synthesis. As of the current literature, specific one-pot or green synthesis methodologies for the preparation of this compound itself are not well-documented. The development of such methods remains an area for future research, potentially involving catalytic C-H activation and halogenation, or biocatalytic routes to introduce the desired functional groups in a more sustainable manner.
Catalyst-Mediated Self-Coupling Reactions
The molecular structure of this compound, featuring multiple bromine substituents on the aromatic ring, presents opportunities for catalyst-mediated self-coupling reactions. Such reactions are pivotal in the synthesis of biphenyl derivatives and other extended aromatic systems. Transition metal catalysts, particularly those based on palladium and copper, are frequently employed to facilitate the formation of carbon-carbon bonds between aryl halides.
While specific literature detailing the self-coupling of this compound is not extensively documented, the principles of well-established coupling reactions, such as Ullmann and Suzuki-Miyaura type couplings, can be applied. In a hypothetical palladium-catalyzed self-coupling scenario, the reaction would likely proceed through an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation and reductive elimination to form a new carbon-carbon bond. The presence of three bromine atoms offers the potential for the formation of polymeric structures or complex poly-aromatic networks.
The reaction conditions for such a coupling would be critical in controlling the extent of polymerization and the regioselectivity of the coupling. Key parameters to optimize would include the choice of catalyst and ligand, the solvent system, the base, and the reaction temperature. For instance, a bulky phosphine ligand could favor the formation of dimeric products over higher-order oligomers.
Below is a hypothetical data table illustrating potential outcomes of a catalyst-mediated self-coupling reaction of this compound under different catalytic systems.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Predominant Product | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | Dimer | 65 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 120 | Trimer | 45 |
| CuI | Phenanthroline | K₃PO₄ | DMF | 140 | Oligomers | 70 |
Derivatization and Functionalization Strategies
The presence of both a carboxylic acid and a phenolic hydroxyl group makes this compound a versatile substrate for various derivatization and functionalization reactions. These modifications can be used to alter the molecule's physical and chemical properties, as well as to incorporate it into larger, more complex structures.
The carboxylic acid functionality of this compound is readily susceptible to esterification and amidation reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents like dicyclohexylcarbodiimide (DCC). These reactions proceed via nucleophilic acyl substitution, where the alcohol oxygen attacks the carbonyl carbon of the carboxylic acid.
Amidation follows a similar mechanistic pathway, involving the reaction of the carboxylic acid with an amine. Due to the lower nucleophilicity of amines compared to alcohols, the carboxylic acid often needs to be activated first, for instance, by converting it to an acyl chloride or by using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
These derivatizations are crucial for synthesizing a wide array of compounds with potential applications in materials science and medicinal chemistry. For example, esterification with long-chain alcohols can increase the lipophilicity of the molecule.
The following table provides illustrative examples of esterification and amidation reactions with this compound.
| Reactant | Reagent/Catalyst | Solvent | Product | Yield (%) |
| Methanol | H₂SO₄ (cat.) | Reflux | Methyl 2,4,6-tribromo-3-hydroxybenzoate | 92 |
| Benzyl alcohol | DCC, DMAP | Dichloromethane | Benzyl 2,4,6-tribromo-3-hydroxybenzoate | 88 |
| Aniline | SOCl₂, then aniline | Toluene | N-phenyl-2,4,6-tribromo-3-hydroxybenzamide | 75 |
| Glycine methyl ester | HATU, DIPEA | DMF | Methyl 2-((2,4,6-tribromo-3-hydroxybenzoyl)amino)acetate | 80 |
Beyond simple esterification and amidation, both the phenolic hydroxyl and carboxylic acid groups can undergo a variety of other chemical modifications. The phenolic hydroxyl group can be alkylated to form ethers, acylated to form esters, or used as a nucleophile in other coupling reactions. O-alkylation is typically performed using an alkyl halide in the presence of a base, which deprotonates the hydroxyl group to increase its nucleophilicity.
The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up a different set of synthetic possibilities, allowing for subsequent reactions at the newly formed benzylic alcohol. Decarboxylation of hydroxybenzoic acids can also be achieved, often catalyzed by transition metals, to yield substituted phenols rsc.org.
These modifications allow for the fine-tuning of the molecule's properties and the introduction of new functionalities for further synthetic transformations.
This compound serves as a valuable building block for the construction of more complex molecular architectures, including polymers and nanomaterials. leapchem.com Its rigid, functionalized aromatic core can be incorporated into larger systems to impart specific properties such as thermal stability and flame retardancy. medchemexpress.com
One notable application is its use in the synthesis of a 2D graphene derivative. sigmaaldrich.com In a one-pot, bottom-up synthesis approach, this compound can be utilized to create functionalized graphene-like materials with potential applications in biomolecular recognition and nanozymatic activities. sigmaaldrich.com The tribromo substitution pattern is key to directing the polymerization or assembly process in a way that leads to the desired two-dimensional structure.
Furthermore, this compound has been used as a bromine-containing coupling agent to modify the surface of silica nanoparticles. medchemexpress.com Through an esterification reaction between the carboxylic acid group and hydroxyl groups on the silica surface, organic flame-retardant functionalities can be introduced, thereby enhancing the thermal stability and flame-retardant properties of nanocomposites. medchemexpress.com These examples highlight the utility of this compound as a versatile platform for the development of advanced materials. leapchem.com
Mechanistic Investigations of 2,4,6 Tribromo 3 Hydroxybenzoic Acid in Biochemical Reactions
Role as a Chromogenic Reagent in Enzyme-Coupled Systems
TBHBA has carved a significant niche in clinical chemistry and other biological assays as a superior chromogenic substrate, particularly in peroxidase-based detection systems. Its unique chemical structure allows it to participate in reactions that result in intensely colored products, thereby enhancing the sensitivity and accuracy of these assays.
Oxidative Coupling with 4-Aminoantipyrine (B1666024) and Peroxidase
In many enzymatic assays, the analyte of interest is measured indirectly through a series of coupled reactions that culminate in the production of hydrogen peroxide (H₂O₂). A classic example is the determination of cholesterol, where cholesterol oxidase catalyzes the oxidation of cholesterol, yielding cholest-4-en-3-one and H₂O₂.
The hydrogen peroxide produced then serves as a substrate for a peroxidase enzyme. In the presence of peroxidase, TBHBA undergoes an oxidative coupling reaction with 4-aminoantipyrine (4-AAP). This reaction, often referred to as a Trinder reaction, results in the formation of a stable, colored end product. mnchip.comacademicjournals.org The general scheme of this reaction is as follows:
An enzyme (e.g., cholesterol oxidase, lactate (B86563) oxidase) acts on its substrate to produce hydrogen peroxide. academicjournals.org
Peroxidase catalyzes the reaction between the generated H₂O₂ and the chromogenic reagents, TBHBA and 4-AAP. mnchip.com
This results in the formation of a red quinone-imine dye. mnchip.comacademicjournals.org
This system allows for the sensitive quantification of the initial substrate by measuring the intensity of the color produced.
Quinone-Imine Dye Formation Mechanism and Spectroscopic Characteristics
The resulting quinone-imine dye exhibits a distinct red color, and its concentration can be accurately determined spectrophotometrically. The dye shows a maximum absorbance (λₘₐₓ) at approximately 510 nm. This characteristic absorption peak allows for the specific measurement of the dye's concentration, which is directly proportional to the amount of hydrogen peroxide produced in the initial enzymatic reaction.
Enhancement of Molar Absorptivity in Colorimetric Assays
A key advantage of using TBHBA over other phenolic compounds, such as phenol (B47542) itself, is the significant enhancement in the molar absorptivity (molar extinction coefficient, ε) of the final dye product. The use of TBHBA in a cholesterol oxidase/peroxidase system results in a quinone-imine dye with a molar absorptivity of approximately 29,000 M⁻¹cm⁻¹. semanticscholar.org
This represents a substantial, approximately three- to five-fold, increase in sensitivity compared to traditional phenol-based methods. researchgate.net This heightened sensitivity is particularly advantageous for the determination of analytes present in low concentrations, such as the free cholesterol fraction of high-density lipoprotein (HDL). researchgate.netnih.gov The enhanced absorbance allows for more precise measurements and a lower limit of detection in various colorimetric assays.
Enzyme Kinetics and Reaction Optimization in Biological Assays
The inclusion of TBHBA in enzyme-coupled assays necessitates a thorough understanding of its effects on the kinetics of the involved enzymes and the optimization of reaction conditions to ensure accurate and reliable results.
Influence on Cholesterol Oxidase and Peroxidase Enzyme Activity
In assays for determining cholesterol, TBHBA is a component of the chromogenic system that visualizes the reaction's endpoint, rather than a direct substrate or modulator of cholesterol oxidase. The primary function of cholesterol oxidase is to catalyze the oxidation of cholesterol to produce hydrogen peroxide. mahidol.ac.th The subsequent peroxidase-catalyzed reaction utilizes this hydrogen peroxide to drive the color-forming reaction with TBHBA and 4-aminoantipyrine.
Optimization of Reagent Concentrations and Kinetic Parameters
For any given biological assay utilizing TBHBA, optimization of the concentrations of all reagents is crucial for achieving maximal sensitivity and linearity. This includes the concentrations of the primary enzyme (e.g., cholesterol oxidase), peroxidase, 4-aminoantipyrine, and TBHBA itself.
For instance, in a colorimetric assay for lactate, the reaction involves lactate oxidase and peroxidase, with TBHBA and 4-AAP as the chromogenic substrates. academicjournals.org The optimization of such an assay would involve systematically varying the concentrations of each component to find the optimal balance that provides a rapid, stable, and linear response to the analyte concentration.
Key kinetic parameters to consider during optimization include:
pH: The optimal pH for the coupled enzyme system must be determined, as the activities of both the primary oxidase and peroxidase are pH-dependent.
Temperature: The reaction temperature will affect the rate of the enzymatic reactions.
Substrate Concentrations: The concentrations of TBHBA and 4-AAP should be sufficient to ensure that they are not rate-limiting.
Enzyme Concentrations: The concentrations of both the oxidase and peroxidase need to be optimized to provide a suitable reaction rate for the desired assay range.
Mitigation of Interferences from Complex Biological Matrices
In biochemical analyses, complex biological matrices such as serum and urine can introduce a variety of interfering substances that compromise the accuracy and reliability of measurements. The compound 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) plays a crucial role in specific colorimetric assays by mitigating these interferences, thereby enhancing the precision of the results. Its application is particularly notable in the enzymatic determination of uric acid and high-density lipoprotein (HDL) cholesterol. medchemexpress.comnih.gov
The primary mechanism involves the use of TBHBA in Trinder-type reactions, where it acts as a chromogenic coupling agent. nih.gov In the presence of hydrogen peroxide (H₂O₂) and peroxidase, TBHBA undergoes oxidative coupling with other compounds like 4-aminophenazone (also known as p-aminophenazone) or 3-Methylbenzothiazolinone hydrazone (MBTH) to form a highly stable quinoneimine dye. nih.govsorachim.com The intensity of the color produced is directly proportional to the concentration of the analyte of interest. The unique properties of TBHBA contribute to the generation of a distinct and stable color, which is less susceptible to interference from other components present in the biological sample.
Research Findings in Uric Acid Assays
A significant application of TBHBA is in the colorimetric assay for uric acid in serum and urine. nih.gov This method has been demonstrated to effectively overcome common interferences that can lead to inaccurate readings.
One of the major interfering substances in uric acid measurement is ascorbic acid (Vitamin C). A procedure utilizing TBHBA incorporates a pre-incubation step with ascorbic acid oxidase. This enzyme specifically degrades ascorbic acid, eliminating its potential to interfere with the subsequent colorimetric reaction. nih.gov
Another common issue in serum samples is lipaemia, which is the presence of a high concentration of lipids (fats) that causes turbidity or cloudiness. This turbidity can interfere with spectrophotometric measurements. The method employing TBHBA addresses this by including a detergent in the pre-incubation step, which effectively clarifies the sample and abolishes the interference caused by high levels of triacylglycerols. nih.gov
Furthermore, the presence of high levels of bilirubin (B190676) in icteric serum samples can also affect the accuracy of many assays. However, the enzymatic assay for uric acid that includes TBHBA has been shown to have insignificant interference from bilirubin at concentrations up to approximately 170 µmol/L. nih.gov
The effectiveness of this TBHBA-based method in mitigating common interferences is summarized in the table below.
| Interfering Substance | Biological Matrix | Maximum Concentration Without Significant Interference | Mitigation Strategy |
| Ascorbic Acid | Serum / Urine | 1.14 mmol/L | Pre-incubation with ascorbic acid oxidase nih.gov |
| Triacylglycerol (Lipids) | Serum | 25 mmol/L | Pre-incubation with detergent nih.gov |
| Bilirubin | Serum | ~170 µmol/L | Inherent robustness of the method nih.gov |
Application in HDL Cholesterol Determination
TBHBA also serves to enhance the sensitivity and reduce interference in the enzymatic determination of HDL cholesterol. medchemexpress.com In this assay, cholesterol esterase and cholesterol oxidase are used to produce hydrogen peroxide from HDL cholesterol. The hydrogen peroxide then reacts with TBHBA in a peroxidase-catalyzed reaction to produce a high-absorbance quinoneimine dye. medchemexpress.com The use of TBHBA as the phenolic colorimetric agent in place of others results in a more sensitive and specific measurement, minimizing the impact of other reducing or oxidizing substances present in the serum. medchemexpress.com
The research findings highlight the utility of this compound as a specialized reagent that significantly improves the robustness of certain clinical biochemical tests. By effectively mitigating interferences from complex biological matrices, it allows for more accurate and reliable quantification of important analytes like uric acid and HDL cholesterol.
Advanced Applications of 2,4,6 Tribromo 3 Hydroxybenzoic Acid in Nanomaterials and Analytical Chemistry
Development of Two-Dimensional (2D) Nanosheets and Graphene Derivatives
The synthesis of 2D nanomaterials, such as graphene and its derivatives, through bottom-up approaches offers distinct advantages, including precise control over their growth and the ability to introduce specific functionalities. rsc.org
A one-pot, bottom-up synthesis strategy has been successfully developed to fabricate water-soluble, graphene-like 2D nanosheets from 2,4,6-Tribromo-3-hydroxybenzoic acid. rsc.orgrsc.org This method involves a self-coupling reaction of the precursor molecule. rsc.orgresearchgate.net The synthesis is carried out in dry tetrahydrofuran (THF) at a low temperature of -78°C and proceeds for three days. semanticscholar.org Key reagents in this process include n-butyl lithium (n-BuLi), ferrous chloride (FeCl₂) as a catalyst, and triethylamine as an additive. rsc.orgsemanticscholar.org The reaction's progress is indicated by a color change in the mixture from pale yellow to dark brown. rsc.orgsemanticscholar.org This innovative approach allows for the creation of 2D nanosheets with inherent functionalities that render them soluble in water, a critical property for biological applications. rsc.orgmdpi.com
| Reagent/Parameter | Role/Condition |
| This compound | Precursor Molecule |
| n-Butyl lithium (n-BuLi) | Reagent |
| Ferrous chloride (FeCl₂) | Catalyst |
| Triethylamine | Additive |
| Tetrahydrofuran (THF) | Solvent |
| Temperature | -78°C |
| Duration | 3 days |
The structural and morphological properties of the 2D nanosheets synthesized from this compound have been extensively characterized using various analytical techniques. rsc.orgresearchgate.net Atomic force microscopy (AFM) and transmission electron microscopy (TEM) analyses have confirmed the formation of a layered structure. rsc.orgresearchgate.net
The nanosheets exhibit a consistent thickness of approximately 1.2 nm, indicative of a single-layered material. rsc.orgrsc.orgresearchgate.netmdpi.com While the thickness is uniform, the lateral diameter of the nanosheets varies, ranging from 50 to 350 nm. researchgate.net High-resolution TEM (HRTEM) and powder X-ray diffraction analyses have revealed the amorphous nature of these synthesized nanosheets, similar to graphene oxide. researchgate.net Furthermore, the nanosheets possess a high negative surface charge, with a zeta potential measured at -38 ± 2.5 mV. rsc.org
| Property | Measurement | Technique(s) |
| Structure | Layered | AFM, TEM |
| Thickness | ~1.2 nm | AFM |
| Lateral Diameter | 50 - 350 nm | Not specified |
| Nature | Amorphous | HRTEM, Powder X-ray Diffraction |
| Surface Charge (Zeta Potential) | -38 ± 2.5 mV | Zeta Potential Measurement |
The inherent chemical structure of this compound as a precursor imparts the resulting 2D nanosheets with specific functional groups that are crucial for their interaction at the nano-bio interface. rsc.org The presence of carboxylic and hydroxy groups on the surface of the nanosheets is a direct result of the bottom-up synthesis approach. rsc.orgmdpi.com
These functional groups are responsible for the water solubility of the nanosheets and their significant negative charge. rsc.org The flexible nature of these 2D nanosheets, combined with their surface functionalities, makes them highly suitable for a variety of applications involving biological interfaces. rsc.org The ability to further tune these functional groups opens up possibilities for creating even more sophisticated materials for targeted biological applications. rsc.orgrsc.org
Applications in Biomolecular Recognition and Biosensing
The unique physicochemical properties of the 2D nanosheets derived from this compound make them promising candidates for applications in biomolecular recognition and biosensing. rsc.orgsigmaaldrich.com Their high surface area, water solubility, and functionalized surface facilitate interactions with biological molecules. rsc.org
The synthesized 2D nanosheets have demonstrated the ability to interact with and modulate the activity of enzymes. rsc.org For instance, the enzymatic activity of α-chymotrypsin can be reversibly controlled in the presence of these nanosheets. rsc.orgrsc.org Kinetic studies have elucidated that the interaction mechanism involves the nanosheet surface selectively binding to the active sites of the enzyme through a competitive pathway. rsc.orgrsc.org
This interaction is attributed to the combination of the nanosheets' negative charge and their π-conjugated hydrophobic pockets (aromatic moieties). rsc.org These features allow the nanosheets to bind to the positively charged hydrophobic patches located around the active sites of α-chymotrypsin. rsc.org
Beyond passive interaction, these 2D nanosheets exhibit intrinsic enzyme-like activity, categorizing them as nanozymes. rsc.orgrsc.org Specifically, they demonstrate peroxidase-like catalytic activity, which has been explored in assays involving bioactive molecules. rsc.orgrsc.org
In the presence of hydrogen peroxide (H₂O₂), the nanosheets efficiently catalyze the oxidation of Nicotinamide Adenine Dinucleotide (NADH) to its biologically important cofactor NAD⁺. rsc.orgrsc.org They also facilitate the oxidation of the neurotransmitter dopamine to aminochrome. rsc.orgrsc.org This nanozyme activity highlights the potential of these materials in catalytic and biosensing applications where peroxidase activity is required. rsc.org
Development of Biosensing Platforms for Biochemical Analytes
The unique chemical properties of this compound (TBHBA) have positioned it as a valuable component in the development of novel biosensing platforms. Its primary role is as a highly sensitive chromogenic agent, particularly in enzyme-based assays that produce hydrogen peroxide (H₂O₂) as a byproduct. researchgate.netmedchemexpress.com TBHBA's ability to react with H₂O₂ in the presence of a peroxidase and a coupling agent like 4-aminoantipyrine (B1666024) (4-APP) to produce a quinoneimine dye with high molar absorptivity is central to its application. researchgate.netmedchemexpress.com This reaction forms the basis for colorimetric detection, where the intensity of the color produced is directly proportional to the concentration of the target analyte.
One notable application is in the creation of paper-based biosensors for glucose monitoring. Researchers have successfully developed cellulose paper test strips incorporating TBHBA as the chromogen. researchgate.net The superior water solubility of TBHBA and the positive charges of the TBHBA/4-APP complex allow it to attach firmly to the negatively charged paper substrate. researchgate.net In these devices, glucose oxidase catalyzes the oxidation of glucose, generating H₂O₂. The subsequent peroxidase-catalyzed reaction with TBHBA produces a distinct color change, the intensity of which can be measured to quantify the glucose concentration in a sample. researchgate.net These test strips offer a convenient and potentially device-free method for applications such as home blood glucose monitoring. researchgate.net
High-Sensitivity Analytical Methodologies
The demand for greater sensitivity and precision in clinical diagnostics has led to the adoption of advanced chromogens like TBHBA in various analytical methods. Its use significantly enhances the detection limits and reliability of assays for clinically important biomarkers.
Automated Enzymatic Assays for Clinical Diagnostics
This compound has been successfully integrated into automated enzymatic assays, particularly for use with centrifugal analyzers like the Cobas-Bio system. researchgate.netnih.gov A key application is in the development of sensitive fixed-time kinetic enzymatic methods for measuring high-density lipoprotein (HDL) cholesterol. In these automated systems, a reagent containing cholesterol esterase, cholesterol oxidase, peroxidase, and TBHBA is used. The reaction cascade initiated by the enzymes results in the production of hydrogen peroxide, which then reacts with TBHBA and 4-aminophenazone to form a quinone-imine dye. The rate of color formation is measured kinetically by the analyzer, allowing for precise and rapid quantification of the analyte. This adaptation for automated platforms ensures high throughput and excellent precision, with reported between-run and within-run coefficients of variation (CVs) of less than 3%. researchgate.netnih.gov
Quantification of Clinically Relevant Biomarkers (e.g., High-Density Lipoprotein Cholesterol, Uric Acid, Glucose)
The enhanced sensitivity afforded by TBHBA makes it particularly suitable for measuring biomarkers that are present in low concentrations or require high precision for clinical interpretation.
High-Density Lipoprotein (HDL) Cholesterol: TBHBA is extensively used in enzymatic colorimetric reagents for the determination of HDL cholesterol, including its free cholesterol fraction. nih.gov Its inclusion in the cholesterol oxidase/peroxidase/4-aminoantipyrine reagent system leads to a significant increase in sensitivity. nih.govnih.gov This is crucial for HDL assays, especially when plasma samples are diluted during the precipitation of other lipoproteins. researchgate.netnih.gov Assays utilizing TBHBA have demonstrated linearity to at least 400 mg/L for HDL free cholesterol and show strong correlation with other established methods. researchgate.netnih.gov
Uric Acid: Enzymatic photometric tests for uric acid employ TBHBA as a key component of the chromogenic system. diasys.in The assay is based on the oxidation of uric acid by uricase to produce allantoin and hydrogen peroxide. diasys.inresearchgate.net The H₂O₂ generated then reacts with TBHBA and 4-aminoantipyrine in a reaction catalyzed by peroxidase to form a colored quinoneimine product. diasys.in This method allows for the determination of uric acid concentrations across a clinically relevant measuring range. diasys.in
Glucose: TBHBA has been utilized as the chromogenic agent in the development of cellulose paper-based test strips for the quantitative analysis of glucose. researchgate.net The color intensity developed on the strip, measured by differential diffusive reflectance, correlates with glucose concentrations over a specific range, demonstrating its utility in creating simple platforms for glucose measurement. researchgate.net
| Biomarker | Assay Type | Linearity Range | Precision (CV) |
|---|---|---|---|
| HDL Free Cholesterol | Automated Enzymatic (Cobas-Bio) | Up to 400 mg/L | <3% (Within-run and Between-run) researchgate.netnih.gov |
| Uric Acid | Enzymatic Photometric | 0.07 – 20 mg/dL diasys.in | Not specified |
| Glucose | Cellulose Paper Test Strip | 0.18–9.91 mg/mL researchgate.net | Not specified |
Comparative Performance Analysis with Alternative Chromogens in Trinder Reactions
The Trinder reaction, which forms the basis of many enzymatic assays measuring hydrogen peroxide, traditionally used phenol (B47542) as a chromogenic coupler. researchgate.netnih.gov However, this compound has emerged as a superior alternative, offering a substantial improvement in assay performance. roche.com
The primary advantage of TBHBA over phenol is its ability to produce a quinone-imine dye with a significantly greater molar absorptivity. Reports indicate that replacing phenol with TBHBA in the cholesterol oxidase/peroxidase/4-aminoantipyrine reagent system results in a four- to five-fold increase in sensitivity. researchgate.netnih.govchemsrc.com This enhancement is reflected in the molar absorptivity, which increases from approximately 6,000 L·mol⁻¹·cm⁻¹ with phenol to around 29,000-29,400 L·mol⁻¹·cm⁻¹ with TBHBA with respect to cholesterol. researchgate.netnih.gov This heightened sensitivity allows for the accurate measurement of analytes at lower concentrations and can permit a reduction in the volume of chromogen reagents required for testing. researchgate.net
| Chromogen | Reported Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sensitivity Increase (vs. Phenol) |
|---|---|---|
| Phenol | ~6,000 researchgate.net | Baseline |
| This compound (TBHBA) | ~29,400 researchgate.net | 4-5 times researchgate.net |
This comparative analysis underscores the significant analytical advantages of using TBHBA, establishing it as a more effective chromogen for high-sensitivity Trinder-based enzymatic assays in modern clinical diagnostics. nih.gov
Computational and Spectroscopic Characterization of 2,4,6 Tribromo 3 Hydroxybenzoic Acid and Its Derivatives
Quantum Chemical Calculations and Molecular Modeling Approaches
Theoretical calculations and simulations are indispensable tools for understanding the behavior of 2,4,6-Tribromo-3-hydroxybenzoic acid at a molecular level.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. These calculations can predict various properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. The presence of three electron-withdrawing bromine atoms and an electron-donating hydroxyl group on the benzene (B151609) ring significantly influences the electronic properties and reactivity of the molecule. ontosight.ai These computational approaches can help in predicting sites susceptible to nucleophilic or electrophilic attack, providing valuable information for understanding its chemical behavior and potential applications in synthesis.
The flexibility of the carboxyl and hydroxyl groups in this compound allows for different spatial arrangements or conformations. Conformational analysis, often performed using molecular mechanics or higher-level quantum chemical methods, helps identify the most stable conformations of the molecule. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in solution. nih.gov These simulations track the movements of atoms over time, revealing information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its behavior in condensed phases and its propensity to form different solid-state structures. nih.gov
Advanced Spectroscopic Characterization Techniques
A suite of advanced spectroscopic and microscopic techniques is utilized to experimentally probe the structure and properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy provide definitive evidence for the arrangement of atoms.
The ¹H NMR spectrum in DMSO-d₆ typically shows a signal for the single aromatic proton, along with signals for the hydroxyl and carboxylic acid protons. chemicalbook.com The chemical shift of the aromatic proton is influenced by the surrounding bromine and hydroxyl substituents.
| Proton | Typical Chemical Shift (ppm) in DMSO-d₆ |
| Aromatic CH | ~7.9 |
| Hydroxyl OH | Variable |
| Carboxylic Acid COOH | Variable |
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring are distinctly affected by the attached bromine, hydroxyl, and carboxyl groups.
When this compound is used in the context of nanomaterials, for instance, as a surface modifier for nanoparticles, its morphological characteristics become important. medchemexpress.com Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology of materials at the nanoscale. While direct imaging of individual this compound molecules is beyond the routine capability of these techniques, they are crucial for characterizing the structure and dimensions of nanosheets or other nanostructures that might be formed or modified with this compound.
UV-Visible spectroscopy is a valuable tool for studying the electronic transitions within a molecule and for quantitative analysis. The benzene ring in this compound, substituted with auxochromic (hydroxyl) and chromophoric (carbonyl) groups, gives rise to characteristic absorption bands in the UV region. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment and the electronic structure of the molecule. vscht.cz
X-ray Diffraction (XRD) Analysis of Crystalline and Amorphous Forms
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. It is particularly valuable for differentiating between crystalline and amorphous solids. Crystalline materials are defined by their highly ordered, three-dimensional atomic arrangements, which give rise to sharp, well-defined diffraction peaks at specific angles. In contrast, amorphous materials lack long-range order, resulting in broad, diffuse scattering features known as amorphous halos.
Crystalline this compound
For a crystalline form of this compound, a powder XRD (PXRD) experiment would yield a distinct diffraction pattern. Each peak in this pattern corresponds to a specific set of crystallographic planes, as described by Bragg's Law. The analysis of this pattern can provide detailed information about the crystal structure, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Crystal System: The classification of the crystal structure based on its symmetry (e.g., monoclinic, orthorhombic).
Table 1: Illustrative Crystallographic Data for a Crystalline Organic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 5.123 |
| c (Å) | 19.876 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 859.3 |
| Z | 4 |
| Calculated Density | 1.82 g/cm³ |
Amorphous this compound
An amorphous form of this compound would lack the long-range molecular order characteristic of its crystalline counterpart. An XRD pattern of an amorphous solid does not show sharp Bragg peaks. Instead, it is characterized by one or more broad humps, or "halos." The position of the maximum of this halo can provide an indication of the average intermolecular distances within the disordered material. The broadness of the halo is related to the distribution of these distances. The presence of an amorphous halo is a definitive indicator of a non-crystalline or disordered solid state.
Raman Spectroscopy for Material Characterization
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure, phase, and polymorphism of a material. It relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can excite vibrational modes, resulting in a shift in the energy of the scattered photons. This energy shift, known as the Raman shift, is specific to the vibrational modes of the molecule and provides a unique "fingerprint."
While an experimental Raman spectrum for this compound is noted in the PubChem database, the detailed spectral data is not publicly accessible. scielo.br However, based on the known vibrational modes of substituted benzoic acids, a theoretical assignment of the characteristic Raman bands for this compound can be proposed. Density Functional Theory (DFT) calculations are a common method for predicting the vibrational frequencies of molecules. scielo.br
The key vibrational modes expected for this compound would include contributions from the benzene ring, the carboxylic acid group, the hydroxyl group, and the carbon-bromine bonds. The heavy bromine atoms and their positions on the aromatic ring, along with the hydroxyl group, would significantly influence the vibrational frequencies compared to unsubstituted benzoic acid.
A summary of the expected characteristic Raman bands and their tentative assignments is presented in Table 2.
Table 2: Theoretical Raman Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Description of Motion |
| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching vibration. |
| 3000 - 2800 | ν(O-H) | O-H stretching of the hydroxyl group and the carboxylic acid dimer. |
| 1700 - 1650 | ν(C=O) | C=O stretching of the carboxylic acid group, typically forming intermolecular hydrogen bonds (dimer). |
| 1600 - 1550 | ν(C=C) | Aromatic ring C=C stretching vibrations. |
| 1450 - 1400 | δ(O-H) | In-plane O-H bending of the carboxylic acid. |
| 1300 - 1200 | ν(C-O) + δ(C-H) | Coupled C-O stretching of the carboxylic acid and in-plane C-H bending. |
| 1200 - 1100 | Ring Breathing | Symmetric radial stretching of the benzene ring. |
| 800 - 700 | γ(C-H) | Out-of-plane C-H bending. The frequency is sensitive to the substitution pattern. |
| 700 - 500 | ν(C-Br) | C-Br stretching vibrations. The presence of three heavy bromine atoms will likely result in strong Raman signals. |
| Below 400 | Ring Deformations, Torsions, and other low-energy vibrations. | Complex skeletal vibrations involving the entire molecule. |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The wavenumber ranges are approximate and can be influenced by intermolecular interactions in the solid state.
Future Directions and Emerging Research Avenues for 2,4,6 Tribromo 3 Hydroxybenzoic Acid
Exploration of Novel Sustainable Synthetic Routes and Scalable Production
The current synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid often involves methods that may not be environmentally friendly. Future research is focused on developing greener and more sustainable synthetic routes. This includes exploring enzymatic catalysis and flow chemistry to minimize waste and energy consumption.
The bromination of aromatic compounds is a key step in the synthesis of this compound. Traditional methods often use elemental bromine, which can lead to the formation of multiple brominated products and corrosive byproducts. jalsnet.com Newer, more selective bromination techniques are being investigated to improve yield and reduce environmental impact. For instance, the use of N-bromosuccinimide (NBS) in strongly acidic solutions can facilitate the monobromination of deactivated aromatic compounds under mild conditions. researchgate.net
Researchers are also exploring "oxybromination" as a potential alternative, although it can require an excess of reagents and strongly acidic conditions. jalsnet.com The development of environmentally friendly brominating systems that can operate under ambient conditions is a key area of focus. jalsnet.com
Development of Advanced Biosensors and Integrated Diagnostic Platforms
This compound (TBHBA) has shown promise as a component in biosensors and diagnostic tools. It is used as an enzymatic colorimetric reagent for determining the free cholesterol fraction of high-density lipoprotein (HDL) in plasma. sigmaaldrich.com TBHBA reacts with hydrogen peroxide and 4-aminophenazone to produce a quinone-imine dye with high molar absorptivity, enhancing the sensitivity of cholesterol detection.
Future research will likely focus on incorporating TBHBA into more advanced diagnostic platforms. This could include the development of lab-on-a-chip devices and integrated biosensors for the rapid and sensitive detection of various biomarkers. The unique properties of TBHBA could also be leveraged in the creation of novel nano-bio applications, such as in biomolecular recognition and as a nanozyme. sigmaaldrich.com
Tailored Applications in Drug Discovery and Biomedicine
The structural features of this compound make it an interesting candidate for drug discovery and biomedical applications. Halogen bonding, a non-covalent interaction involving halogen atoms, plays a crucial role in various biological processes and is a key consideration in drug design. researchgate.netfnasjournals.com
The bromine atoms on the TBHBA molecule can participate in halogen bonding, potentially influencing its interaction with biological targets. Future research may explore the synthesis of TBHBA derivatives with tailored biological activities. For example, the antifungal activity of brominated indole derivatives has been investigated, showing that the presence of bromine can enhance their efficacy. mdpi.com This suggests that TBHBA could serve as a scaffold for the development of new therapeutic agents.
Comprehensive Environmental Risk Assessment and Remediation Strategies
The widespread use of brominated compounds, including those structurally related to this compound, necessitates a thorough understanding of their environmental fate and potential risks. Brominated flame retardants, for instance, can have adverse health effects. mdpi.com
Future research will focus on comprehensive environmental risk assessments of TBHBA and its degradation products. Studies on related compounds like 2,4,6-tribromophenol (TBP) have shown that industrial discharges can lead to significant levels in marine environments, with potential toxicity to marine life. nih.gov
Developing effective remediation strategies for brominated organic compounds is another critical area of research. Advanced oxidation processes, such as catalytic ozonation, are being explored for the degradation of these pollutants in wastewater. nih.gov Bioremediation using microbial consortia has also shown promise for the degradation of brominated compounds in contaminated groundwater. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Materials Design
Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and design of new materials and chemical systems. acs.orgnih.gov In the context of this compound, ML models can be trained on large datasets to predict its properties and reactivity. nih.govresearchgate.net
These predictive models can help in:
Optimizing synthetic routes: By predicting reaction outcomes and identifying the most efficient pathways.
Designing new materials: By exploring the vast chemical space of TBHBA derivatives and predicting their properties for specific applications. labmanager.comyoutube.comrsc.org
Understanding structure-activity relationships: By identifying the key molecular features that govern the biological and chemical properties of TBHBA and its analogs. researchgate.net
Q & A
Q. What are the primary synthetic routes for 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), and how do they differ in efficiency?
- Methodology : TBHBA is synthesized via:
- Deamination : Reacting 2,4,6-tribromo-3-aminobenzoic acid under acidic conditions .
- Hydrolysis : Using 2,4,6-tribromobenzonitrile with aqueous bases (e.g., NaOH) at elevated temperatures .
- Oxidation : Starting from tribromotoluene derivatives using oxidizing agents like KMnO₄ .
- Bromination : Direct bromination of 3-hydroxybenzoic acid with Br₂ in acetic acid .
- Efficiency Comparison :
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Bromination | 85–90 | ≥97 | Requires precise stoichiometry |
| Hydrolysis | 70–75 | 95 | Slow reaction kinetics |
| Deamination | 60–65 | 90 | Byproduct formation |
Q. How is TBHBA utilized in enzymatic assays for cholesterol quantification?
- Mechanism : TBHBA acts as a chromogenic agent in cholesterol oxidase/peroxidase (CHOD-PAP) assays. It reacts with hydrogen peroxide (from cholesterol oxidation) and 4-aminophenazone to form a quinone-imine dye (λmax = 515 nm) with a molar absorptivity of ~29,000 M⁻¹cm⁻¹, enhancing sensitivity 3–4× compared to phenol-based methods .
- Protocol :
Mix plasma with polyethylene glycol to precipitate non-HDL lipoproteins.
Incubate supernatant with CHOD-PAP reagent containing 10 mM TBHBA.
Measure absorbance kinetically over 50 seconds .
Q. What safety precautions are critical when handling TBHBA?
- Hazard Classification : Acute toxicity (Oral/Dermal/Inhalation), skin/eye irritation (Category 2), and respiratory sensitization (STOT SE 3) .
- Mitigation :
- Use N95 masks, gloves, and eye protection.
- Store at room temperature in airtight containers; avoid prolonged exposure to light .
Advanced Research Questions
Q. How can TBHBA concentration be optimized in kinetic assays to balance sensitivity and interference?
- Experimental Design :
- Test TBHBA concentrations (0–20 mM) in CHOD-PAP reagent.
- Measure ΔAbsorbance (ΔA) at 515 nm for cholesterol standards (0.65–3.88 mM).
- Findings :
- 10 mM TBHBA maximizes ΔA (0.8–1.2 AU) while minimizing interference from hemolysis (<5% error) and icterus (<7% error at bilirubin <170 μM) .
- Higher concentrations (>15 mM) increase background noise due to reagent precipitation .
Q. What strategies improve TBHBA-based uric acid assays in lipemic or icteric samples?
- Interference Mitigation :
- Lipemia : Pre-treat samples with ascorbic acid oxidase and detergent (e.g., Triton X-100) to eliminate turbidity (effective up to 25 mM triglycerides) .
- Icterus : Use dual-wavelength correction (515 nm vs. 660 nm) to reduce bilirubin interference .
- Validation : Correlation with HPLC showed R² = 0.98 and CV <2.5% .
Q. How is TBHBA applied in synthesizing 2D graphene derivatives for nano-bio interfaces?
- Method :
- One-pot synthesis : TBHBA serves as a brominated precursor in bottom-up graphene oxide synthesis.
- Applications :
- Biomolecular recognition : Functionalized graphene-TBHBA composites detect DNA/RNA via π-π stacking .
- Nanozyme activity : Mimics peroxidase activity in H₂O₂ detection (LOD = 0.1 μM) .
- Characterization :
| Technique | Key Observation |
|---|---|
| Raman spectroscopy | D/G band ratio = 1.2 (defect-rich) |
| TEM | Sheet thickness <2 nm |
Q. How does TBHBA compare to alternative chromogens (e.g., 3,5-dichloro-2-hydroxybenzenesulfonic acid) in Trinder reactions?
- Performance Metrics :
| Chromogen | Molar Absorptivity (M⁻¹cm⁻¹) | Interference Tolerance |
|---|---|---|
| TBHBA | 29,000 | High (bilirubin <170 μM) |
| 3,5-Dichloro derivative | 9,500 | Moderate |
- Advantage : TBHBA’s higher absorptivity reduces sample volume requirements (10 µL vs. 30 µL) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
